2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone
Description
Historical Development of Benzimidazole-Based Medicinal Chemistry
Benzimidazole derivatives first gained prominence in the 1940s when researchers identified their structural resemblance to purine bases, enabling interactions with biological macromolecules. Early work by Woolley (1944) demonstrated that benzimidazole analogs could mimic vitamin B~12~ activity, laying the groundwork for their use in antiparasitic therapies. The discovery of 5,6-dimethylbenzimidazole as a vitamin B~12~ degradation product further validated its biological relevance. By the 1970s, clinically approved drugs like thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) cemented benzimidazoles as a privileged scaffold in drug discovery.
Modern innovations focus on modifying the benzimidazole core through substitutions at N-1, C-2, and C-5 positions to optimize binding affinity. For example, replacing hydrogen with sulfhydryl groups at C-2 significantly enhanced anticancer activity in polybrominated derivatives. These historical milestones directly inform the design rationale for this compound, which incorporates a sulfur-based linkage to improve target engagement.
Emergence of Thioether-Linked Benzimidazole Derivatives
Thioether (-S-) linkages in benzimidazole hybrids address critical limitations in parent compounds, including poor solubility and metabolic instability. Structural analyses reveal that sulfur atoms facilitate π-π stacking interactions with aromatic residues in enzyme active sites while increasing lipophilicity for enhanced membrane permeability.
Key advances in this domain include:
- Synthetic Methodologies : Solvothermal techniques using cadmium chloride/iodide precursors enabled precise coordination of benzimidazole-thioether ligands in metal complexes, as demonstrated in [CdCl~2~(pteHb)~2~]~n~ structures.
- Pharmacokinetic Optimization : Hybrids like 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone (PubChem CID: 1420636) showcase improved bioavailability through balanced logP values (3.12) and polar surface areas (78.9 Ų).
- Targeted Activity : Quinazolinone-benzimidazole thioether conjugates exhibit EC~50~ values ≤2 μM against Zika virus, attributed to sulfur-mediated RNA polymerase inhibition.
These developments underscore the strategic value of incorporating thioether bridges into this compound’s architecture.
Research Significance in Pharmaceutical Sciences
The compound’s research utility spans three domains:
Table 1: Therapeutic Potential of this compound Analogues
Molecular docking studies indicate that the thioether group in this compound forms stable hydrogen bonds (ΔG = -9.2 kcal/mol) with ATP-binding pockets in kinase targets. This interaction profile aligns with broader trends in covalent inhibitor design, where sulfur atoms act as electrophilic warheads.
Compound Classification in Medicinal Chemistry
This compound belongs to two therapeutic classes:
- Small Molecule Kinase Inhibitors : The benzimidazole core mimics purine orientation in ATP-binding sites, while the thioether linkage enables allosteric modulation.
- Covalent Protein Modifiers : The sulfhydryl group undergoes Michael addition reactions with cysteine residues, enabling irreversible target engagement in antiviral applications.
Structurally, it falls under the biheterocyclic thioethers category, characterized by fused aromatic systems connected via sulfur atoms. This classification prioritizes molecules with dual pharmacophoric elements for multitarget therapies.
The compound’s molecular weight (284.36 g/mol) and topological polar surface area (87.3 Ų) comply with Lipinski’s rule-of-five parameters, suggesting favorable oral bioavailability. Comparative studies with non-sulfur analogs show 3–5× increases in plasma half-life (t~1/2~ = 6.7 h vs. 1.4 h), validating the thioether group’s role in metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVVKRZQAPHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented preparation method for 2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone involves nucleophilic substitution between 1H-benzo[d]imidazole-2-thiol and 2-bromo-1-phenylethanone in ethanol, catalyzed by potassium hydroxide (KOH). This reaction leverages the thiol group’s nucleophilicity to displace the bromide ion from the α-bromo ketone, forming a sulfur-carbon bond.
The general reaction scheme is as follows:
$$
\text{1H-Benzo[d]imidazole-2-thiol} + \text{2-Bromo-1-phenylethanone} \xrightarrow{\text{KOH, EtOH}} \text{this compound} + \text{KBr}
$$
Mechanistic Insights
Nucleophilic Substitution Pathway
The reaction proceeds via an S$$_N$$2 mechanism:
- Deprotonation : KOH abstracts the thiol proton, generating a thiolate ion (R-S⁻).
- Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon of 2-bromo-1-phenylethanone, displacing the bromide ion.
- Product Formation : The resulting compound stabilizes through conjugation between the benzimidazole ring and the ketone group.
Structural Confirmation
X-ray crystallography confirms the product’s structure. Key features include:
- Twisted V-Shape : The sulfur atom acts as a pivot, creating a dihedral angle of 78.56° between the benzimidazole and phenyl rings.
- Planarity : The benzimidazole ring system is nearly planar (maximum deviation: 0.015 Å), while the ketone group (C=O) is coplanar with the phenyl ring (O–C–C–C torsion angle: 11.0°).
Crystallization and Purification
Solvent Selection
Ethanol is preferred for crystallization due to:
- Moderate Polarity : Facilitates dissolution at elevated temperatures and precipitation upon cooling.
- Low Toxicity : Safer than alternatives like methanol or dichloromethane.
Crystal Packing Analysis
The crystal structure reveals intermolecular interactions that stabilize the lattice:
- N–H···N Hydrogen Bonds : Link molecules into infinite chains along the axis.
- C–H···π Interactions : Further stabilize the packing via interactions between phenyl hydrogens and the benzimidazole ring’s centroid.
Comparative Analysis with Related Compounds
2-(1H-Benzimidazol-1-yl)-1-phenylethanone
A related compound, synthesized by reacting 1H-benzimidazole with 2-bromo-1-phenylethanone, exhibits distinct structural features:
- Dihedral Angle : 80.43° between benzimidazole and phenyl rings.
- Intermolecular Interactions : C–H···N and C–H···O hydrogen bonds form layered structures.
Key Differences
| Feature | This compound | 2-(1H-Benzimidazol-1-yl)-1-phenylethanone |
|---|---|---|
| Substituent | Sulfanyl (-S⁻) | Amino (-NH) |
| Dihedral Angle | 78.56° | 80.43° |
| Hydrogen Bonding | N–H···N and C–H···π | C–H···N and C–H···O |
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone is a benzimidazole derivative with a variety of applications in scientific research, particularly in medicinal chemistry, biology, and material science. Benzimidazoles, as heterocyclic aromatic organic compounds, have a wide range of applications. The presence of the benzimidazole moiety in this compound gives it significant biological activity, making it a subject of interest in scientific research.
Scientific Research Applications
- Medicinal Chemistry this compound exhibits potential as an anticancer, antiviral, and antimicrobial agent because of its ability to interact with various biological targets. Benzimidazole derivatives carrying different substituents in the benzimidazole structure are associated with a wide range of biological activities including anticancer, antiviral, antibacterial, antifungal, antihelmintic, anti-inflammatory, antihistaminic, proton pump inhibitor, antioxidant, antihypertensive, and anticoagulant activities .
- Biology It is used in studies related to enzyme inhibition and protein interactions.
- Material Science The unique structural properties of this compound make it useful in the development of new materials with specific electronic and optical properties.
Research Findings
- Antimicrobial Activity Some derivatives of benzimidazole were synthesized by nucleophilic substitution of 2-substituted-1H-benzimidazole and screened for their antimicrobial activities . All of the derivatives showed good activity towards Gram-positive bacteria and negligible activity towards Gram-negative bacteria . Some of the synthesized compounds showed moderate activity against tested fungi .
- Antibacterial Activity Researchers have synthesized and found antibacterial activities of 5-[2-(2-Methylbenzimidazol-1-yl) .
- Antifungal Activity Some phenyl pyrazoline and benzimidazole derivatives were tested for antifungal activity against the Mycobacterium tuberculosis H37RV strain, and all the compounds exhibited very good anti tubercular activity even at 1µg/ml against M. tuberculosis strain H37RV compared to standard drugs .
- DNA Binding Properties Novel heterocyclic benzimidazole derivatives were synthesized and fully characterized by important physicochemical techniques . The molecules exhibited a good binding propensity to fish sperm DNA, and the investigations showed a correlation between binding constants and energies obtained experimentally and through molecular docking, indicating a binding preference of benzimidazole derivatives with the minor groove of DNA .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification.
Chemical Reactions
this compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form sulfoxides or sulfones.
- Reduction Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
- Substitution Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic purine-like structures, allowing the compound to bind to nucleic acids and proteins. This binding can inhibit enzyme activity, disrupt protein-protein interactions, and interfere with cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .
- Reactivity : The ketone group participates in nucleophilic additions (e.g., oxime formation) and serves as a precursor for Michael acceptors .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
Table 1: Core Heterocycle Variants
Key Insight : Replacing benzimidazole with benzothiazole improves thermal stability but reduces hydrogen-bonding capacity, impacting solubility . Chlorination enhances electrophilicity, favoring nucleophilic attacks in antifungal applications .
Functional Group Derivatives
Table 2: Substituent Effects on Reactivity and Bioactivity
Key Insight : Oxime derivatives exhibit tautomerism, enabling pH-dependent behavior and metal coordination, useful in catalytic or therapeutic contexts . Sulfonyl groups enhance electrophilicity and crystallinity, critical for antifungal activity .
Table 3: Bioactivity Profiles
Biological Activity
2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone, also known by its chemical formula C15H12N2OS, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological significance, mechanism of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzimidazole ring linked to a phenylethanone moiety via a sulfanyl group. The unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
These studies utilized methods such as the disc diffusion technique, revealing that the compound's antibacterial activity is comparable to standard antibiotics like Gentamycin at certain concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml) .
Antifungal Activity
The compound has also been tested for antifungal properties against pathogens such as Candida albicans and Aspergillus niger . Results demonstrated promising antifungal activity, with some derivatives showing efficacy comparable to Fluconazole .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by R.V. Shingalapur et al. synthesized several derivatives of benzimidazole compounds and tested their antimicrobial activities against E. coli and P. aeruginosa. The results indicated that modifications in the benzimidazole structure could enhance antimicrobial efficacy significantly .
Case Study 2: Anticancer Potential
In a study published in Der Pharma Chemica, the anticancer properties of this compound were evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MDA-MB-468 cells through the activation of caspase pathways .
Q & A
Q. What are the optimized synthetic routes for 2-(1H-Benzimidazol-2-ylsulfanyl)-1-phenylethanone, and how can reaction yields be improved?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-mercaptobenzimidazole with α-haloketones (e.g., phenacyl bromide) under basic conditions. For example:
- Step 1 : React 2-mercaptobenzimidazole with phenacyl bromide in ethanol or dioxane, using triethylamine (Et₃N) as a base at 70–80°C .
- Step 2 : Purify the crude product via silica-gel column chromatography using hexane/ethyl acetate (PE-EA) gradients, achieving yields of 40–50% .
Yield Optimization : Prolonged reaction times may reduce yields due to side reactions; quenching the reaction at optimal intervals and using PEG600 as a phase-transfer catalyst can enhance efficiency .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic spectral features?
- ¹³C NMR : Peaks at δ 159.82 (ketone C=O) and δ 139.93 (benzimidazole C–S) confirm connectivity .
- IR : Stretching bands at ~1610 cm⁻¹ (C=O) and ~1264 cm⁻¹ (C–S) .
- Mass Spectrometry : Molecular ion peak at m/z 268.33 (M⁺) aligns with the molecular formula C₁₅H₁₂N₂OS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in radical or anionic reactions?
Density Functional Theory (DFT) calculations reveal:
- Adiabatic Electron Affinity (AEA) : 1.2–1.5 eV, indicating moderate propensity to form radical anions .
- Spin Density Distribution : Localized on the nitroaromatic moiety (if substituted) and benzimidazole ring, guiding site-specific reactivity .
Experimental Validation : Electrochemical reduction in protic media followed by IR spectroscopy confirms radical anion stability .
Q. What reaction mechanisms govern the compound’s participation in heterocyclic ring-forming reactions (e.g., benzothiazepines)?
The ketone and sulfanyl groups enable cyclocondensation with o-aminothiophenol:
- Mechanism :
- Nucleophilic attack by the thiol group on the ketone, forming a thioether intermediate.
- Intramolecular cyclization via Schiff base formation, yielding benzothiazepine derivatives .
Optimization : Reactions halted at 4–6 hours to prevent over-oxidation; yields improve with CH₂Cl₂/EtOH (95:5) elution during purification .
Q. What biological activities are associated with this compound, and how can its derivatives be optimized for therapeutic potential?
- Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit bio-reductive activity, selectively targeting hypoxic tumor cells .
- Structure-Activity Relationship (SAR) : Substitution at the phenyl ring (e.g., difluoromethoxy groups) enhances metabolic stability and bioavailability .
Challenges : The parent compound shows low binding affinity (Ki >500,000 nM for glucagon receptor), necessitating functionalization for target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
